4-(Azetidinocarbonyl)benzylamine 4-(Azetidinocarbonyl)benzylamine
Brand Name: Vulcanchem
CAS No.: 923183-92-0
VCID: VC21096434
InChI: InChI=1S/C11H14N2O/c12-8-9-2-4-10(5-3-9)11(14)13-6-1-7-13/h2-5H,1,6-8,12H2
SMILES: C1CN(C1)C(=O)C2=CC=C(C=C2)CN
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

4-(Azetidinocarbonyl)benzylamine

CAS No.: 923183-92-0

Cat. No.: VC21096434

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

4-(Azetidinocarbonyl)benzylamine - 923183-92-0

Specification

CAS No. 923183-92-0
Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name [4-(aminomethyl)phenyl]-(azetidin-1-yl)methanone
Standard InChI InChI=1S/C11H14N2O/c12-8-9-2-4-10(5-3-9)11(14)13-6-1-7-13/h2-5H,1,6-8,12H2
Standard InChI Key BEHJTKLUXOJBTH-UHFFFAOYSA-N
SMILES C1CN(C1)C(=O)C2=CC=C(C=C2)CN
Canonical SMILES C1CN(C1)C(=O)C2=CC=C(C=C2)CN

Introduction

Chemical Identity and Structure

4-(Azetidinocarbonyl)benzylamine is characterized by its unique chemical structure, consisting of an azetidine ring connected to a benzyl group through a carbonyl linkage, with an amine group attached to the benzyl moiety. This arrangement creates a molecule with specific spatial and electronic properties that influence its reactivity and potential biological interactions.

Fundamental Properties

The following table summarizes the key chemical identity and physical properties of 4-(Azetidinocarbonyl)benzylamine:

PropertyValue
CAS Registry Number923183-92-0
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
IUPAC Name[4-(aminomethyl)phenyl]-(azetidin-1-yl)methanone
Standard InChIInChI=1S/C11H14N2O/c12-8-9-2-4-10(5-3-9)11(14)13-6-1-7-13/h2-5H,1,6-8,12H2
Standard InChIKeyBEHJTKLUXOJBTH-UHFFFAOYSA-N
SMILESC1CN(C1)C(=O)C2=CC=C(C=C2)CN

The compound belongs to the category of heterocyclic compounds, specifically azetidines, which are saturated four-membered nitrogen-containing rings known for their strain and reactivity. This structural arrangement contributes to its unique chemical behavior and potential applications.

Structural Features

The molecular structure of 4-(Azetidinocarbonyl)benzylamine contains several key functional groups:

  • Azetidine ring: A four-membered nitrogen-containing heterocycle that contributes significant ring strain, enhancing reactivity

  • Carbonyl group: Connects the azetidine ring to the aromatic phenyl ring

  • Benzyl group: Provides a rigid aromatic scaffold

  • Primary amine: Located at the terminal position of the benzyl group, offering potential for further functionalization

Chemical Reactivity and Properties

The chemical behavior of 4-(Azetidinocarbonyl)benzylamine is significantly influenced by its structural elements, particularly the strained azetidine ring and the primary amine functionality.

Reactivity Profile

The strain and reactivity of azetidines make them useful intermediates in synthesizing complex molecules. This reactivity is a distinguishing feature of 4-(Azetidinocarbonyl)benzylamine, potentially enabling various transformations that can be exploited in organic synthesis and drug development.

By analogy with benzylamine, the primary amine group in 4-(Azetidinocarbonyl)benzylamine likely participates in typical amine reactions, including:

  • Nucleophilic substitution reactions

  • Condensation with carbonyl compounds to form imines

  • Acylation reactions to form amides

  • Reductive amination processes

The presence of the carbonyl group connecting the azetidine ring to the phenyl group may influence the electron distribution within the molecule, potentially affecting the reactivity of both the azetidine and amine functionalities.

Synthetic Methodologies

Related Synthetic Approaches

The synthesis of azetidine-containing compounds has been documented in the literature, providing valuable insights into potential methods for preparing 4-(Azetidinocarbonyl)benzylamine. For instance, densely functionalized azetidine ring systems have been synthesized to create various fused, bridged, and spirocyclic ring systems .

In a parallel reaction approach similar to what might be applied for 4-(Azetidinocarbonyl)benzylamine synthesis, researchers have reported reactions involving benzylamine and aldehydes in the presence of catalysts and bases . Such methodologies could potentially be adapted for the synthesis of 4-(Azetidinocarbonyl)benzylamine or its precursors.

CompoundRing SystemFunctional GroupsKnown or Potential Biological Activities
4-(Azetidinocarbonyl)benzylamineAzetidine (4-membered)Carbonyl, primary aminePotential in drug development; specific activities under investigation
4-[(Azepan-1-yl)carbonyl]benzylamineAzepane (7-membered)Carbonyl, primary amineBinding affinity to various biological targets including enzymes and receptors
BenzylamineNonePrimary amineMetabolized by monoamine oxidase B; converted to benzaldehyde in vivo

This comparison illustrates how the ring size and structural features might influence the biological behavior of these related compounds.

Research Applications and Significance

Role in Medicinal Chemistry

In medicinal chemistry, 4-(Azetidinocarbonyl)benzylamine represents a valuable scaffold for drug design and development for several reasons:

  • Structural novelty: The combination of the azetidine ring with the benzylamine moiety provides a distinctive chemical framework that may offer new binding modes to biological targets

  • Synthetic versatility: The functional groups present in the molecule allow for further elaboration to create diverse chemical libraries

  • Potential pharmacokinetic advantages: Azetidine-containing compounds often exhibit favorable pharmacokinetic properties, including improved metabolic stability and membrane permeability

Applications in Chemical Research

Beyond medicinal applications, 4-(Azetidinocarbonyl)benzylamine has potential utility in various areas of chemical research:

  • As a building block in complex organic synthesis

  • As a model compound for studying reaction mechanisms involving azetidines

  • In the development of new methodologies for heterocyclic chemistry

  • As a precursor for materials with specialized properties

Analytical Characterization

Spectroscopic Identification

The structural characterization of 4-(Azetidinocarbonyl)benzylamine can be accomplished using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Would show characteristic signals for the azetidine ring protons (typically between 1.5-4.0 ppm), aromatic protons (6.5-8.0 ppm), and primary amine protons (typically broad signal around 1.5-2.0 ppm)

    • ¹³C-NMR: Would display characteristic signals for the carbonyl carbon (typically around 170 ppm), aromatic carbons (120-140 ppm), and azetidine ring carbons (20-50 ppm)

  • Infrared (IR) Spectroscopy:

    • Expected to show characteristic bands for the carbonyl group (approximately 1650-1700 cm⁻¹)

    • Primary amine N-H stretching (approximately 3300-3500 cm⁻¹)

    • Aromatic C-H stretching (approximately 3000-3100 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 190 corresponding to the molecular weight

    • Fragmentation patterns likely involving cleavage at the carbonyl linkage and within the azetidine ring

Chromatographic Analysis

For purification and analysis, various chromatographic techniques would be applicable:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase conditions using C18 columns would likely be effective

    • UV detection at wavelengths corresponding to the aromatic ring absorption (approximately 254 nm)

  • Thin-Layer Chromatography (TLC):

    • Visualization using UV light and standard amine-detecting reagents like ninhydrin

    • Various mobile phase systems including ethyl acetate/hexane mixtures or methanol/dichloromethane combinations

Future Research Directions

Challenges and Opportunities

The development and application of 4-(Azetidinocarbonyl)benzylamine face both challenges and opportunities:

Challenges:

  • Limited documented research on its specific properties and biological activities

  • Potential synthetic difficulties due to the strained azetidine ring

  • Need for comprehensive toxicological and pharmacokinetic evaluation

Opportunities:

  • Novel structural scaffold for drug discovery programs

  • Potential applications in areas beyond pharmaceuticals, such as materials science or catalysis

  • Contribution to fundamental understanding of azetidine chemistry and reactivity

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